Tris(2-ethylhexyl)phosphine oxide
Overview
Description
Tris(2-ethylhexyl)phosphine oxide is an organophosphorus compound with the molecular formula C24H51OP. It is a phosphine oxide derivative, characterized by the presence of three 2-ethylhexyl groups attached to a central phosphorus atom. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2-ethylhexyl)phosphine oxide is typically synthesized through the oxidation of tris(2-ethylhexyl)phosphine. The oxidation process can be carried out using hydrogen peroxide or other oxidizing agents under controlled conditions to ensure the formation of the desired phosphine oxide .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Tris(2-ethylhexyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: Under specific conditions, it can be reduced back to tris(2-ethylhexyl)phosphine.
Substitution: The 2-ethylhexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl or aryl halides.
Major Products Formed:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Tris(2-ethylhexyl)phosphine.
Substitution: Substituted phosphine oxides with different alkyl or aryl groups.
Scientific Research Applications
Tris(2-ethylhexyl)phosphine oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Mechanism of Action
The mechanism of action of tris(2-ethylhexyl)phosphine oxide involves its ability to coordinate with metal ions and form stable complexes. This coordination is facilitated by the lone pair of electrons on the phosphorus atom, which can interact with metal centers. The compound’s bulky 2-ethylhexyl groups provide steric hindrance, influencing the stability and reactivity of the formed complexes .
Comparison with Similar Compounds
Tris(2-ethylhexyl)phosphate: Another organophosphorus compound with similar alkyl groups but different functional groups.
Tris(2-ethylhexyl)phosphite: Similar in structure but differs in oxidation state and reactivity.
Uniqueness: Tris(2-ethylhexyl)phosphine oxide is unique due to its high thermal stability and ability to form stable complexes with metal ions. Its specific structure and properties make it particularly valuable in applications requiring high stability and selective coordination .
Properties
IUPAC Name |
3-[bis(2-ethylhexyl)phosphorylmethyl]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51OP/c1-7-13-16-22(10-4)19-26(25,20-23(11-5)17-14-8-2)21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJGHINMWRVRJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CP(=O)(CC(CC)CCCC)CC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285444 | |
Record name | Tris(2-ethylhexyl)(oxo)-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2785-32-2 | |
Record name | NSC41938 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41938 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tris(2-ethylhexyl)(oxo)-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2-ethylhexyl)phosphine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Tris(2-ethylhexyl)phosphine oxide suitable for separating uranium from other metals like bismuth?
A1: this compound exhibits a strong affinity for uranium, especially in its hexavalent state (uranyl ion, UO22+). [, , ] This affinity allows TEHPO to selectively bind and extract uranium from solutions containing other metals, even when those metals are present in much higher concentrations. [] The extraction process is particularly effective when using a nitric acid solution and an organic solvent like cyclohexane. []
Q2: How does the addition of 1,2-cyclohexylene dinitrilotetraacetic acid (CDTA) enhance the selectivity of this compound for uranium extraction?
A2: The presence of CDTA in the extraction system acts as a masking agent. [] It selectively binds to interfering metals like bismuth, preventing them from interacting with TEHPO. This selective complexation with competing metals further enhances the preferential extraction of uranium by TEHPO. []
Q3: Can you describe a specific application of this compound in analytical chemistry involving uranium?
A3: TEHPO is used in a spectrophotometric method to determine uranium concentrations. [] The process involves extracting uranium(VI) from a 6M sodium nitrate solution (pH 2.5-3.0) using a 0.1M TEHPO solution in cyclohexane. [] The extracted uranium-TEHPO complex exhibits a characteristic ultraviolet absorption spectrum, allowing for quantitative determination of uranium concentration. [] This method also separates uranium from other interfering ions. []
Q4: Besides uranium, what other metal extractions is this compound known for?
A4: TEHPO has been successfully employed in the extraction of tin from solutions. [] Similar to the uranium extraction process, tin is extracted from the solution using a cyclohexane solution of TEHPO. [] In this case, the extracted tin is then complexed with Pyrocatechol Violet for spectrophotometric determination. []
Q5: Are there any structural analogs of this compound studied for their extraction properties?
A5: Yes, Tri-n-octylphosphine oxide (TOPO) is a structural analog of TEHPO that is also recognized for its metal extraction properties. [] Researchers have investigated and compared the extraction capabilities of both TEHPO and TOPO, along with other organophosphorus compounds, to understand the relationship between structure and extraction efficiency. []
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